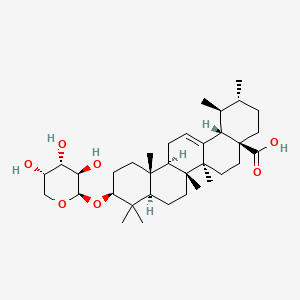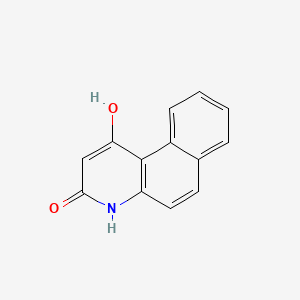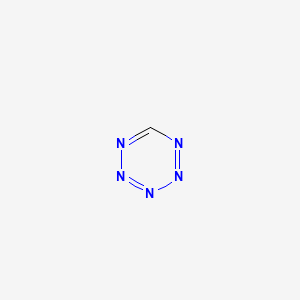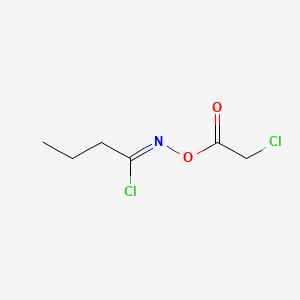
Butanimidoyl chloride, N-((chloroacetyl)oxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanimidoyl chloride, N-((chloroacetyl)oxy) is a chemical compound with the molecular formula C6H9Cl2NO2. It contains a total of 20 atoms: 9 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
The synthesis of Butanimidoyl chloride, N-((chloroacetyl)oxy) typically involves the reaction of butanimidoyl chloride with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be performed in a phosphate buffer, which helps in maintaining the reaction conditions . Industrial production methods often involve the use of acid chlorides and anhydrides for the acetylation of amines .
Analyse Des Réactions Chimiques
Butanimidoyl chloride, N-((chloroacetyl)oxy) undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form amides.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include chloroacetyl chloride, amines, and bases like pyridine. The major products formed from these reactions are amides and heterocyclic compounds .
Applications De Recherche Scientifique
Butanimidoyl chloride, N-((chloroacetyl)oxy) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Butanimidoyl chloride, N-((chloroacetyl)oxy) involves its high reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack by amines and alcohols. This leads to the formation of amides and esters, respectively . The compound can also undergo intramolecular reactions to form cyclic structures .
Comparaison Avec Des Composés Similaires
Butanimidoyl chloride, N-((chloroacetyl)oxy) can be compared with other similar compounds, such as:
Chloroacetyl chloride: This compound is similar in reactivity but is less explored compared to Butanimidoyl chloride, N-((chloroacetyl)oxy).
The uniqueness of Butanimidoyl chloride, N-((chloroacetyl)oxy) lies in its ability to form stable amides and its potential for further functional modifications .
Propriétés
Numéro CAS |
126794-90-9 |
|---|---|
Formule moléculaire |
C6H9Cl2NO2 |
Poids moléculaire |
198.04 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] 2-chloroacetate |
InChI |
InChI=1S/C6H9Cl2NO2/c1-2-3-5(8)9-11-6(10)4-7/h2-4H2,1H3/b9-5- |
Clé InChI |
YXRXMJJXJDKNBL-UITAMQMPSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)CCl)/Cl |
SMILES canonique |
CCCC(=NOC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


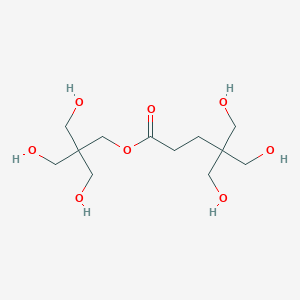
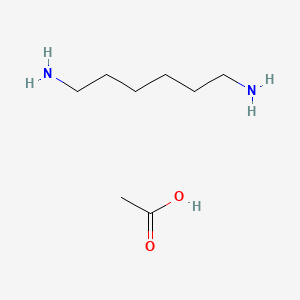

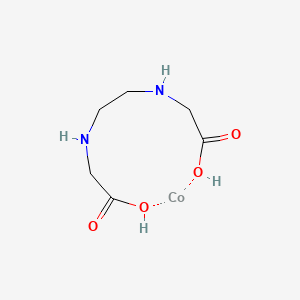

![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
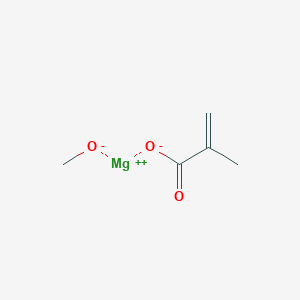
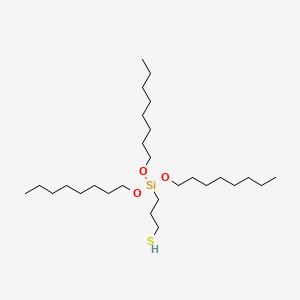
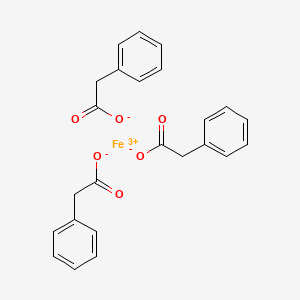

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
